2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13(18(24)20-11-14-5-2-3-9-19-14)12-22-17(23)8-7-15(21-22)16-6-4-10-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQODFAIUMMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, also known by its CAS number 1286732-16-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a pyridazine ring, thiophene group, and amide functionality, suggest diverse biological activities, particularly in the realms of antimicrobial and anticancer research.
The molecular formula for this compound is with a molecular weight of 354.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. The presence of the thiophene and pyridazine moieties is believed to contribute to this activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural motifs present may allow for selective targeting of cancerous cells.
- COX-II Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression.
Antimicrobial Activity
A study conducted on derivatives of pyridazine showed that compounds with similar scaffolds to 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide exhibited notable antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. For instance, a screening of a drug library revealed that derivatives similar to this compound exhibited significant cytotoxicity against multicellular spheroids, which are more representative of in vivo tumor environments .
COX-II Inhibition
Recent research into COX-II inhibitors has highlighted the potential of compounds containing similar functional groups. For example, a study reported that certain derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that modifications to the core structure could enhance selectivity and potency .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contain benzothiazole core | Antimicrobial, anticancer |
| Pyridazine-based compounds | Include pyridazine rings | Antiviral, anticancer |
| Thiophene derivatives | Feature thiophene rings | Antimicrobial |
The unique combination of these structural motifs in 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide may provide synergistic effects not observed in simpler compounds, potentially enhancing its potency and selectivity against specific biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyridazinone-Antipyrine Hybrids ()
Compounds 6e–6h (e.g., 6e: 2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(antipyrine)acetamide) share the pyridazinone core but differ in substituents:
- 6e : Benzylpiperidinyl group (yield: 62%, IR C=O: 1664 cm⁻¹).
- 6f : Chlorophenylpiperazinyl group (yield: 51%, IR C=O: 1681 cm⁻¹).
- 6g : Fluorophenylpiperazinyl group (yield: 42%, IR C=O: 1662 cm⁻¹).
- 6h: 3-Chlorophenylpiperazinyl group (yield: Not reported).
Comparison :
- Thiophen-2-yl substitution (vs. arylpiperazinyl groups in 6e–6h ) may alter receptor selectivity, as thiophene’s electron-rich structure enhances π-π interactions .
Pyridazinone-Thioderivatives ()
- 7a : 2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetic acid (yield: 99.9%).
- 8a : N-(4-bromophenyl) analog (yield: 10%, low due to steric hindrance).
Comparison :
- The target compound’s propanamide linker (vs. acetic acid in 7a ) enhances metabolic stability by reducing susceptibility to esterase cleavage.
- Thiophen-2-yl substitution (vs. methylthiobenzyl in 8a ) may reduce toxicity risks associated with bromophenyl groups .
N-(Pyridin-2-ylmethyl)Propanamide Derivatives ()
- Compound 59 : (S)-3-(4-(tert-butyldimethylsilyloxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (yield: 35%, [M+H]⁺: 516.69).
- Compound 60 : Bis-aryl analog with similar substitution.
Comparison :
- Both share the N-(pyridin-2-ylmethyl)propanamide group, suggesting shared pharmacokinetic profiles (e.g., logP ~2.5–3.0).
- The target compound’s pyridazinone-thiophene core (vs. aryl-silyl ethers in 59) may confer higher polarity and improved aqueous solubility .
Pharmacological and Physicochemical Data
Key Observations :
- Thiophen-2-yl substitution in the target compound may enhance bioavailability compared to bromophenyl (8a ) or silyloxy groups (59 ).
- Pyridin-2-ylmethyl amides generally exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
